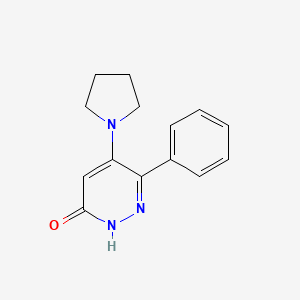
6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as PP-2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of Src family kinases, which are important signaling molecules involved in cell growth, differentiation, and survival. PP-2 has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Wissenschaftliche Forschungsanwendungen
Solubility and Solvation Behavior
Research on 6-phenyl-4,5-dihydropyridazin-3(2H)-one (a derivative of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone) has focused on its solubility and thermodynamic/solvation behavior in different solvent mixtures. The study found that this pyridazinone derivative has weak aqueous solubility, with the highest solubilities observed in pure Transcutol®. The solvation of the compound is enthalpy-driven, indicating endothermic dissolution across all evaluated mixtures (Shakeel et al., 2017).
Antiplatelet and Anticonvulsant Activities
The pharmacological potential of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives has been explored in several studies. A significant dependence of the substituent on the inhibitory effect on platelet aggregation was observed, suggesting that chemical modifications at position 5 influence both the activity and the mechanism of action. This highlights their potential use as new antiplatelet agents (Sotelo et al., 2002). Additionally, derivatives of this compound have shown significant anticonvulsant activity, suggesting a promising avenue for the development of new treatments in this area (Samanta et al., 2011).
Synthetic Pathways
Advancements in the synthesis of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives have been reported, providing efficient methods for the preparation of these compounds. One such study detailed a one-pot process for the preparation from acetophenone and glyoxylic acid, demonstrating the wide utility of this method in generating various substituted pyridazinones (Coates & McKillop, 1993).
Cardiovascular Research
A novel class of cardiotonics involving 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives has been identified, with certain derivatives demonstrating potent positive inotropic and vasodilating activities. This suggests their potential application in treating cardiovascular diseases (Okushima et al., 1987).
Herbicidal Activity
Studies on pyridazinone derivatives have also explored their use in agriculture, particularly as herbicides. One investigation detailed the modes of action of these compounds, including the inhibition of the Hill reaction and photosynthesis in barley, which accounts for their phytotoxicity. This opens up possibilities for their application in weed management strategies (Hilton et al., 1969).
Eigenschaften
IUPAC Name |
3-phenyl-4-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-10-12(17-8-4-5-9-17)14(16-15-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLIGFIRYSYSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)NN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

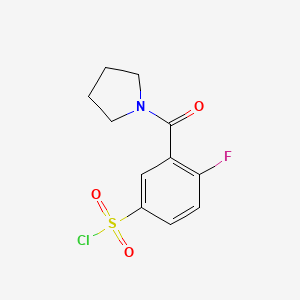
![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)
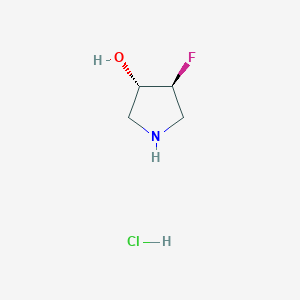
![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)
![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)
![4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2547584.png)
![ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547588.png)
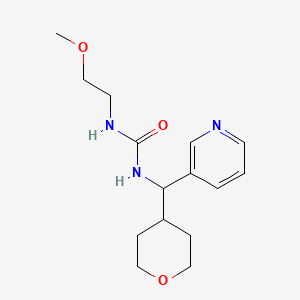

![2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2547592.png)
![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2547594.png)
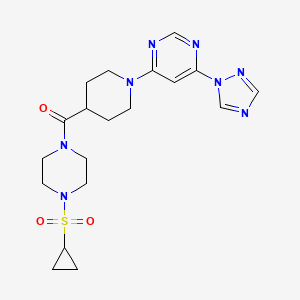

![N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547598.png)